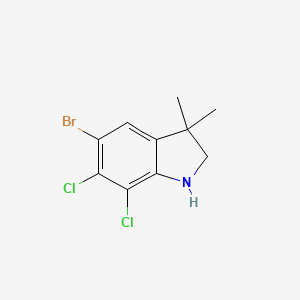![molecular formula C21H25Cl2N3O7S B13088915 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid](/img/structure/B13088915.png)
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid is a complex organic compound with a molecular formula of C21H25Cl2N3O7S and a molecular weight of 534.41 . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves multiple steps. The starting materials typically include 2-chloro-5-(diethylsulfamoyl)aniline and 2-chlorobenzylamine. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide. The reaction proceeds through a series of nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Chloro-5-(methylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
- N-[2-Chloro-5-(ethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
Uniqueness
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid is unique due to its specific diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to its methyl or ethyl counterparts .
Eigenschaften
Molekularformel |
C21H25Cl2N3O7S |
|---|---|
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide;oxalic acid |
InChI |
InChI=1S/C19H23Cl2N3O3S.C2H2O4/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20;3-1(4)2(5)6/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI-Schlüssel |
MTBKYXBSKUNEPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


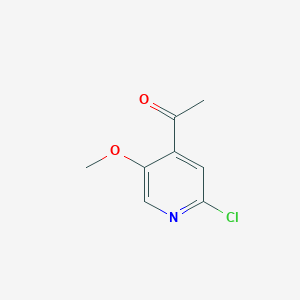

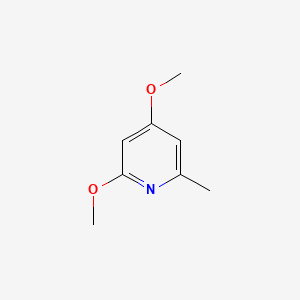
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
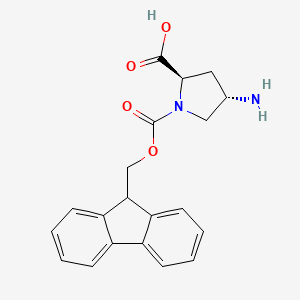

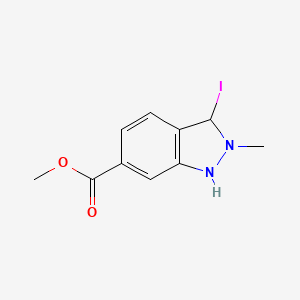
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)

![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
